molecular formula C17H22N2O5 B2982950 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 899734-27-1

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2982950
CAS RN: 899734-27-1
M. Wt: 334.372
InChI Key: ZSFVUNPCJYCKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds often starts from lactones of y-hydroxy carboxylic acids . The synthesis includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone .

Scientific Research Applications

Receptor Agonist and Antagonist Studies

  • 5-HT1A Receptor Agonists : A study explored derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine as potent 5-HT1A receptor agonists. This work identified novel partial agonists, highlighting their potential for neuroprotective activities and pain control strategies (Franchini et al., 2017).

  • α1 and 5-HT1A Receptor Ligands : Another study investigated compounds structurally related to 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, assessing their affinity and functional activity at α1-adrenoceptor and 5-HT1AR subtypes. This research provides a foundation for developing more selective ligands for these receptors (Franchini et al., 2014).

  • Alpha 1-Adrenoceptor Subtype Selectivity : BMY 7378, structurally similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide, was found to be a selective antagonist for the alpha 1D-adrenoceptor subtype, providing insights into receptor subtype selectivity and potential therapeutic applications (Goetz et al., 1995).

Chemical Synthesis and Medicinal Chemistry

  • Antihypertensive Activity : Research on 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, related to the dioxaspiro structure, showed promise as antihypertensive agents. This suggests potential for developing related compounds in hypertension treatment (Caroon et al., 1981).

  • Synthetic Methodology : A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology could be applicable to the synthesis of compounds including N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide (Mamedov et al., 2016).

Pharmacology and Drug Development

  • Parkinson's Disease or Schizophrenia Treatment : A study on 1,4-dioxane compounds combining D2-like and 5-HT1A receptor interactions suggested potential for treating Parkinson's disease or schizophrenia, indicating the relevance of dioxaspiro compounds in neurodegenerative and psychiatric disorders (Del Bello et al., 2019).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-22-13-6-4-5-12(9-13)19-16(21)15(20)18-10-14-11-23-17(24-14)7-2-3-8-17/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFVUNPCJYCKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide

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